

synthesis of 5-Amino-2-methoxybenzenesulfonic acid from phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Amino-2-methoxybenzenesulfonic acid
Cat. No.:	B1585598

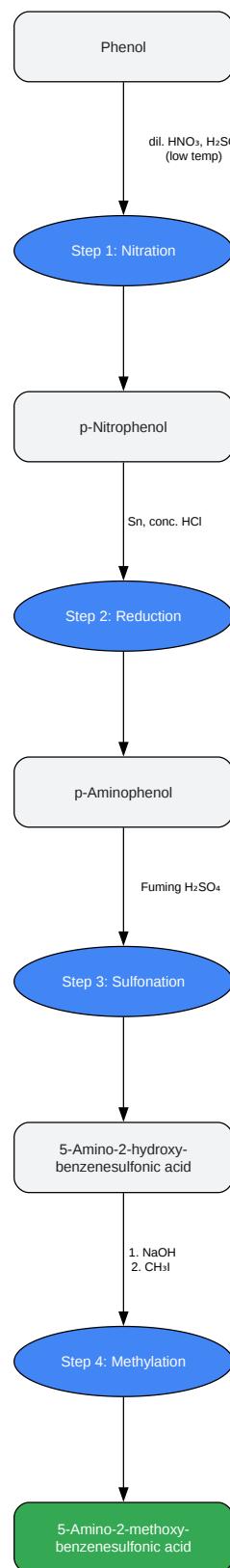
[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **5-Amino-2-methoxybenzenesulfonic Acid** from Phenol

Introduction

5-Amino-2-methoxybenzenesulfonic acid is a valuable aromatic intermediate, primarily utilized in the synthesis of specialized azo dyes and pigments.^[1] Its structure, featuring amino, methoxy, and sulfonic acid groups on a benzene ring, provides multiple points for chemical modification, making it a versatile building block in organic chemistry. This application note provides a comprehensive, step-by-step guide for the synthesis of **5-Amino-2-methoxybenzenesulfonic acid**, commencing from the readily available starting material, phenol.

The synthetic strategy outlined herein is a robust four-step process designed for regiochemical control, ensuring the precise placement of the functional groups to yield the desired isomer. The pathway involves:


- Nitration of phenol to selectively produce p-nitrophenol.
- Reduction of the nitro group to yield p-aminophenol.
- Sulfonation of p-aminophenol, leveraging the directing effects of the hydroxyl and amino groups.

- Selective Methylation of the hydroxyl group to form the final product.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes, reflecting field-proven insights for a successful synthesis.

Overall Synthetic Scheme

The multi-step synthesis transforms phenol into **5-Amino-2-methoxybenzenesulfonic acid** through a sequence of controlled functional group transformations.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from Phenol to **5-Amino-2-methoxybenzenesulfonic acid**.

Discussion of Synthetic Strategy

The chosen synthetic route is predicated on the principles of electrophilic aromatic substitution and the powerful influence of directing groups on regioselectivity.

- Step 1: Nitration of Phenol. The hydroxyl group of phenol is a strongly activating ortho-, para-director. Direct nitration with dilute nitric acid at low temperatures can favor the formation of a mixture of o-nitrophenol and p-nitrophenol.[2] The para-isomer is the desired intermediate for this synthesis and can be separated from the ortho-isomer due to differences in volatility and hydrogen bonding capabilities.
- Step 2: Reduction of p-Nitrophenol. The conversion of the nitro group to a primary amine is a critical transformation. This is reliably achieved through metal-acid reduction systems, such as tin (Sn) in concentrated hydrochloric acid.[3][4] This method is highly effective for aromatic nitro compounds.
- Step 3: Sulfonation of p-Aminophenol. In this key step, the regiochemistry is controlled by the two existing activating groups. The hydroxyl (-OH) and amino (-NH₂) groups are both ortho-, para-directors. Since they are para to each other, they both direct the incoming electrophile (SO₃⁻) to the positions ortho to the hydroxyl group. This concerted directing effect ensures the sulfonic acid group is installed exclusively at the C2 position, yielding 5-amino-2-hydroxybenzenesulfonic acid.
- Step 4: Selective Methylation. The final step involves a Williamson ether synthesis. The phenolic hydroxyl group is more acidic than the aromatic amine. Treatment with a strong base like sodium hydroxide deprotonates the hydroxyl group to form a sodium phenoxide salt.[5][6] This phenoxide is a potent nucleophile that readily reacts with a methylating agent, such as methyl iodide (CH₃I), to form the desired methoxy group, completing the synthesis.

Data Summary: Reagent Table

Step	Reagent	MW (g/mol)	Amount (g)	Moles (mol)	Equivalents
1	Phenol	94.11	20.0	0.212	1.0
	Nitric Acid (70%)	63.01	21.0	0.233	1.1
2	p-Nitrophenol	139.11	20.0	0.144	1.0
	Tin (Sn) granules	118.71	51.2	0.431	3.0
	HCl (conc., 37%)	36.46	120 mL	~1.44	10.0
3	p-Aminophenol	109.13	10.0	0.0916	1.0
	Fuming Sulfuric Acid	-	30 mL	-	-
4	5-Amino-2-hydroxy...	189.19	10.0	0.0528	1.0
	Sodium Hydroxide	40.00	2.32	0.0581	1.1
	Methyl Iodide	141.94	8.25	0.0581	1.1

Note: Quantities are illustrative and should be scaled as required.

Experimental Protocols

PART 1: Nitration of Phenol to p-Nitrophenol

- Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add phenol (20.0 g, 0.212 mol) and 80 mL of water. Cool the mixture to 5-10 °C in an ice-water bath.

- Nitration: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (15 mL) to concentrated nitric acid (15 mL, ~0.233 mol) in a separate beaker, keeping it cooled in an ice bath. Add this mixture dropwise to the stirred phenol suspension over 1 hour, ensuring the reaction temperature does not exceed 15 °C.
- Reaction: After the addition is complete, continue stirring for an additional 2 hours at 10-15 °C. A dark, oily mixture will form.
- Workup & Purification: Allow the mixture to stand overnight. The p-nitrophenol will crystallize. Decant the acidic aqueous layer. The crude product is a mixture of ortho and para isomers. The isomers are separated by steam distillation. The o-nitrophenol is volatile with steam, while the p-nitrophenol is not. After removing the ortho isomer, the remaining solution is cooled to afford crystalline p-nitrophenol.
- Drying: Filter the p-nitrophenol crystals, wash with cold water, and dry in a desiccator.
 - Expected Yield: ~55-60% of p-nitrophenol.

PART 2: Reduction of p-Nitrophenol to p-Aminophenol

- Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrophenol (20.0 g, 0.144 mol) and granulated tin (51.2 g, 0.431 mol).
- Reduction: Slowly add 120 mL of concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require occasional cooling in a water bath to control the rate of reaction.
- Reaction: Once the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours until the yellow color of the nitrophenol disappears and a clear solution is obtained.
- Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 40% aqueous sodium hydroxide solution until the initially formed tin hydroxides redissolve and the solution is strongly alkaline (pH > 10). This will precipitate the p-aminophenol.^[4]
- Purification: Filter the crude p-aminophenol, wash it with a small amount of cold water, and recrystallize from hot water with the addition of a small amount of sodium bisulfite to prevent oxidation.

- Drying: Dry the purified crystals under vacuum.
 - Expected Yield: ~80-85%.

PART 3: Sulfonation of p-Aminophenol

- Setup: In a 250 mL beaker, place p-aminophenol (10.0 g, 0.0916 mol). Cool the beaker in an ice-salt bath.
- Sulfonation: Slowly and with extreme caution, add fuming sulfuric acid (20% SO₃, 30 mL) dropwise to the p-aminophenol with constant stirring. Maintain the temperature below 20 °C during the addition.
- Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 100-110 °C for 4 hours.
- Workup: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring. A precipitate will form.
- Purification: Filter the solid product, wash thoroughly with ice-cold water to remove excess sulfuric acid, and then with a small amount of cold ethanol.
- Drying: Dry the product, 5-amino-2-hydroxybenzenesulfonic acid, in a vacuum oven at 60 °C.
 - Expected Yield: ~85-90%.

PART 4: Methylation to **5-Amino-2-methoxybenzenesulfonic Acid**

- Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 5-amino-2-hydroxybenzenesulfonic acid (10.0 g, 0.0528 mol) in 100 mL of water containing sodium hydroxide (2.32 g, 0.0581 mol).
- Methylation: Gently heat the solution to 50-60 °C. Add methyl iodide (8.25 g, 0.0581 mol) dropwise over 30 minutes.[1]
- Reaction: After the addition, maintain the temperature at 60 °C and stir for 3 hours. Monitor the reaction by TLC.

- Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid to a pH of ~3-4. The final product will precipitate out of the solution.
- Purification: Filter the precipitate, wash with a small amount of cold water, and then with ethanol. The product can be further purified by recrystallization from a hot water/ethanol mixture if necessary.
- Drying: Dry the final product, **5-Amino-2-methoxybenzenesulfonic acid**, under vacuum.[[7](#)]
 - Expected Yield: ~75-80%.

Safety Precautions

This synthesis involves several hazardous materials and requires strict adherence to safety protocols. All procedures should be performed in a well-ventilated chemical fume hood.

- Phenol: Highly toxic and corrosive. It can be rapidly absorbed through the skin, causing severe burns and systemic toxicity.[[8](#)][[9](#)][[10](#)] Always wear neoprene or butyl rubber gloves, a lab coat, and chemical splash goggles. An emergency shower and eyewash must be accessible.[[11](#)]
- Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Handle with extreme care, using acid-resistant gloves and face shields. Mixing them is highly exothermic.[[12](#)]
- Methyl Iodide: A toxic and carcinogenic substance. It is a volatile liquid and should be handled with extreme caution in a fume hood.
- General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[[13](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 5. How do you convert the following? (A) Phenol to anisole (B) Propan-2- - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. 5-Amino-2-methoxybenzenesulfonic acid 97 6470-17-3 [sigmaaldrich.com]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. monash.edu [monash.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. orgosolver.com [orgosolver.com]
- 13. safety.duke.edu [safety.duke.edu]
- To cite this document: BenchChem. [synthesis of 5-Amino-2-methoxybenzenesulfonic acid from phenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585598#synthesis-of-5-amino-2-methoxybenzenesulfonic-acid-from-phenol\]](https://www.benchchem.com/product/b1585598#synthesis-of-5-amino-2-methoxybenzenesulfonic-acid-from-phenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com